2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: A similar compound with a different ring structure.
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: Another compound with a similar amino and chlorophenyl substitution
Uniqueness
2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its fused thiophene-cyclopentane ring system differentiates it from other thiophene derivatives .
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-5-1-2-6-10(9)17-14(18)12-8-4-3-7-11(8)19-13(12)16/h1-2,5-6H,3-4,7,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZQRVULHPCQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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